4-[(3-Fluorophenyl)carbamoyl]phenyl acetate
Description
4-[(3-Fluorophenyl)carbamoyl]phenyl acetate is an organic compound that features a fluorinated phenyl group attached to a carbamoyl group, which is further connected to a phenyl acetate moiety
Properties
Molecular Formula |
C15H12FNO3 |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
[4-[(3-fluorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H12FNO3/c1-10(18)20-14-7-5-11(6-8-14)15(19)17-13-4-2-3-12(16)9-13/h2-9H,1H3,(H,17,19) |
InChI Key |
PSBHUPIIECUFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 3-fluorophenyl isocyanate. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction conditions usually include maintaining the temperature at room temperature to slightly elevated temperatures (20-40°C) and using a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(3-Fluorophenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated moiety.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluorophenyl)carbamoyl]phenylboronic acid
- 4-[(3-Fluorophenyl)carbamoyl]phenylmethanol
- 4-[(3-Fluorophenyl)carbamoyl]phenylamine
Uniqueness
4-[(3-Fluorophenyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated phenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
